molecular formula C7H18OSi2 B072515 Disiloxane, ethenylpentamethyl- CAS No. 1438-79-5

Disiloxane, ethenylpentamethyl-

Cat. No. B072515
CAS RN: 1438-79-5
M. Wt: 174.39 g/mol
InChI Key: MRRXLWNSVYPSRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethenylpentamethyl-disiloxane and related compounds involves intricate reactions that contribute to the advancement of polymer science. For instance, disiloxane-bridged zirconocene complexes have been utilized to initiate the homopolymerization of ethene as well as copolymerization processes with α-olefin, using a modified methylaluminoxane as a cocatalyst. These catalyst systems demonstrate considerable activity, although the molecular weight of polyethene tends to decrease with an increase in polymerization temperature (Dong-ho Lee et al., 1996).

Molecular Structure Analysis

The molecular structures of disiloxane compounds, including 1-indenyl disilane and disiloxane, have been characterized through various analytical techniques. The relationship between spectral properties and molecular structures has been explored, providing insights into the molecular configurations and the electronic interactions within these compounds (Jin-Tao Ren, 1993).

Chemical Reactions and Properties

Disiloxane compounds undergo a range of chemical reactions, contributing to their diverse chemical properties. For example, transparent, low-density ethenylene-bridged polymethylsiloxane aerogels have been synthesized, demonstrating the potential for chemical modifications and applications in materials science due to their mechanical flexibility and strength (Taiyo Shimizu et al., 2017).

Physical Properties Analysis

The physical properties of disiloxane compounds are pivotal for their applications in various domains. The synthesis and characterization of polysiloxane-supported zirconocene catalysts for ethene polymerization highlight the influence of molecular structure on the physical properties of the resultant polymers. These catalysts, depending on their substituents, affect polymerization activity and the molecular weight of polyethene significantly (T. Arai et al., 1997).

Chemical Properties Analysis

The chemical properties of disiloxane derivatives are closely related to their synthesis and molecular structure. The preparation and properties of disilane and disiloxane unit-fused poly(diphenylamine) polymers, for instance, showcase new heterocyclic units affecting π-conjugation through nitrogen atoms, influencing their electrical properties and potential applications in electronics (H. Hayashi et al., 2003).

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically the study of surfactants .

Summary of the Application

Disiloxanes are used in the synthesis of small-molecule silicone surfactants . These surfactants have superior properties such as wettability, ductility, and permeability . They outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .

Methods of Application or Experimental Procedures

The synthesis of these surfactants involves various routes, including single-chain, “umbrella” structure, double chain, bolaform, Gemini, and stimulus-responsive surfactants .

Results or Outcomes

These surfactants have shown enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .

Use in Synthesis of Bifunctional Disiloxanes

Specific Scientific Field

Chemistry, specifically the synthesis of organosilicon compounds .

Summary of the Application

Disiloxanes are used in the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .

Methods of Application or Experimental Procedures

The synthesis involves subsequent hydrosilylation of alkenes and alkynes . This method is widely used in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .

Results or Outcomes

The functional disiloxanes synthesized have been widely applied as liquid crystals, solid polymeric electrolytes, or coupling agents .

Use in Water-Repellent Applications

Specific Scientific Field

Material Science, specifically the study of water-repellent materials .

Summary of the Application

Disiloxanes are used in the synthesis of cleavable silicone surfactants for water-repellent applications . These surfactants have superior properties such as wettability, ductility, and permeability .

Methods of Application or Experimental Procedures

The synthesis of these surfactants involves various routes, including single-chain, “umbrella” structure, double chain, bolaform, Gemini, and stimulus-responsive surfactants .

Results or Outcomes

These surfactants have shown enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .

Use in Enhanced Oil Recovery

Specific Scientific Field

Petroleum Engineering, specifically enhanced oil recovery .

Summary of the Application

Disiloxanes are used in the synthesis of low molecular weight and polymeric surfactants for enhanced oil recovery . These surfactants have superior properties such as wettability, ductility, and permeability .

Methods of Application or Experimental Procedures

The synthesis of these surfactants involves various routes, including single-chain, “umbrella” structure, double chain, bolaform, Gemini, and stimulus-responsive surfactants .

Results or Outcomes

These surfactants have shown enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .

Use in Anti-Corrosive Coatings

Specific Scientific Field

Material Science, specifically the study of anti-corrosive coatings .

Summary of the Application

Disiloxanes are used in the synthesis of organosilicon compounds for anti-corrosive coatings . These coatings have superior properties such as durability, resistance to corrosion, and adherence .

Methods of Application or Experimental Procedures

The synthesis involves subsequent hydrosilylation of alkenes and alkynes . This method is widely used in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .

Results or Outcomes

The anti-corrosive coatings synthesized have been widely applied in various industries to protect metal surfaces from corrosion .

Use in Hybrid Materials

Specific Scientific Field

Material Science, specifically the study of hybrid materials .

Summary of the Application

Disiloxanes are used in the synthesis of organosilicon compounds for hybrid materials . These materials have superior properties such as durability, flexibility, and thermal stability .

Methods of Application or Experimental Procedures

The synthesis involves subsequent hydrosilylation of alkenes and alkynes . This method is widely used in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .

Results or Outcomes

The hybrid materials synthesized have been widely applied in various industries for their unique properties .

Future Directions

The future directions for “Disiloxane, ethenylpentamethyl-” could involve its use in the synthesis of novel disiloxane-based building blocks . The hydrosilylation of carbon–carbon triple bonds (C≡C) by similar compounds remains unexplored and could be a potential area of research .

properties

IUPAC Name

ethenyl-dimethyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRXLWNSVYPSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061692
Record name Pentamethylvinyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disiloxane, ethenylpentamethyl-

CAS RN

1438-79-5
Record name Vinylpentamethyldisiloxane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentamethylvinyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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